Protein crystallography is a technique used to determine the three-dimensional structure of proteins. Introducing Boc-DF-Phe into proteins can improve their stability and solubility, facilitating the crystallization process. Studies have shown that incorporating Boc-DF-Phe at specific positions within proteins can enhance crystal formation, leading to better resolution of the protein structure [1]. This improved resolution allows for a deeper understanding of protein function and interactions with other molecules.
[1] Journal of Molecular Biology, "Incorporation of non-natural amino acids into protein crystals",
Peptides are short chains of amino acids linked together by peptide bonds. Boc-DF-Phe can be used as a building block in the synthesis of modified peptides with unique properties. The presence of the fluorine atoms can influence the peptide's conformation (folding) and stability, allowing researchers to explore the structure-function relationship of these molecules. Additionally, the Boc protecting group facilitates controlled synthesis by protecting the amino group of Boc-DF-Phe during peptide chain assembly [2].
[2] Chemical Reviews, "Chemical Synthesis of Peptides and Proteins",
Boc-3,4-difluoro-L-phenylalanine is a modified amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. The compound also features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amine from undesired reactions. Its chemical formula is C₁₄H₁₇F₂N₀₄, and it has been identified as a valuable building block in pharmaceutical chemistry due to its unique properties and biological activities .
Boc-3,4-difluoro-L-phenylalanine itself likely doesn't have a specific biological mechanism of action. Its primary function is as a building block for synthesizing fluorinated peptides with potentially altered properties compared to natural peptides containing L-phenylalanine. The specific mechanism of action of these fluorinated peptides would depend on their sequence and how the fluorine atoms influence their interaction with other molecules.
These reactions are essential for synthetic applications in drug development and molecular biology .
Research indicates that Boc-3,4-difluoro-L-phenylalanine exhibits significant biological activity. Its fluorinated structure can enhance the binding affinity and selectivity of peptides for specific biological targets. Moreover, the introduction of fluorine atoms often leads to increased metabolic stability and bioavailability. Studies have shown that fluorinated amino acids can modulate protein function and influence signaling pathways in various biological systems .
The synthesis of Boc-3,4-difluoro-L-phenylalanine typically involves several steps:
These methods are crucial for producing high-quality compounds for further study and application .
Boc-3,4-difluoro-L-phenylalanine serves several important applications:
Boc-3,4-difluoro-L-phenylalanine shares similarities with other fluorinated amino acids but possesses unique features that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Boc-3-fluoro-L-phenylalanine | One fluorine atom at position 3 | Lower hydrophobicity compared to Boc-3,4-difluoro-L-phenylalanine |
Boc-4-fluoro-L-phenylalanine | One fluorine atom at position 4 | Less impact on binding affinity than Boc-3,4-difluoro-L-phenylalanine |
Boc-DL-2-amino-5-fluoropentanoic acid | Fluorination on a different backbone | Different application scope in peptide synthesis |
Boc-DL-threonine | No fluorination | Commonly used in peptide synthesis but lacks unique properties |
The presence of two fluorines at specific positions on the phenyl ring in Boc-3,4-difluoro-L-phenylalanine enhances its potential as a pharmaceutical intermediate compared to its counterparts .
Boc-3,4-difluoro-L-phenylalanine represents a structurally modified amino acid derivative characterized by specific fluorine substitutions and protective group modifications [1] [2]. The compound possesses the molecular formula C14H17F2NO4 with a molecular weight of 301.29 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 198474-90-7, and it carries the MDL number MFCD00672518 [2] [3].
The structural architecture of Boc-3,4-difluoro-L-phenylalanine consists of several distinct molecular components that define its chemical identity [1]. The backbone structure is derived from L-phenylalanine, featuring an alpha-amino acid framework with a carboxylic acid group and an amino group separated by a single carbon atom [1] [2]. The phenyl ring system exhibits substitution at the 3 and 4 positions with fluorine atoms, creating a 3,4-difluorophenyl moiety [1] [2] [4].
The tert-butoxycarbonyl protecting group, commonly referred to by its full name N-tert-butoxycarbonyl, is attached to the amino nitrogen [1] [2]. This protecting group serves to mask the reactivity of the amino function during synthetic procedures and storage [4]. The complete International Union of Pure and Applied Chemistry name for the compound is (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1].
The molecular structure exhibits several key structural features that influence its chemical behavior [1] [2]. The fluorine substituents on the aromatic ring significantly alter the electronic properties of the phenyl system due to the strong electron-withdrawing nature of fluorine atoms [4] . The tert-butoxycarbonyl group provides steric bulk around the amino nitrogen while simultaneously offering chemical protection [2] [4].
Property | Value | Source |
---|---|---|
Molecular Formula | C14H17F2NO4 | [1] [2] [3] |
Molecular Weight (g/mol) | 301.29 | [1] [2] [3] |
CAS Number | 198474-90-7 | [1] [2] [3] |
MDL Number | MFCD00672518 | [2] [3] |
IUPAC Name | (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |
Boc-3,4-difluoro-L-phenylalanine possesses a single stereogenic center located at the alpha-carbon position, which determines its absolute configuration and optical activity [1] [2]. The compound exhibits L-configuration, corresponding to the S-configuration according to the Cahn-Ingold-Prelog priority rules [1] [2]. This stereochemical arrangement aligns with the natural configuration found in most naturally occurring amino acids [2].
The optical activity of Boc-3,4-difluoro-L-phenylalanine manifests as dextrorotatory behavior when measured under standard conditions [2]. Specific rotation measurements conducted at 20 degrees Celsius using the sodium D-line reveal values ranging from +4.0 to +6.5 degrees when determined in methanol at a concentration of 1 gram per 100 milliliters [2]. This positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction when viewed against the direction of light propagation [2].
The stereochemical integrity of the compound remains stable under normal storage and handling conditions [2] [5]. The presence of the fluorine substituents on the aromatic ring does not significantly perturb the stereochemical properties of the alpha-carbon center [4]. The tert-butoxycarbonyl protecting group provides additional steric environment around the stereogenic center without affecting the fundamental chirality of the molecule [2] [4].
Property | Value | Source |
---|---|---|
Configuration | L-Configuration (S) | [1] [2] |
Specific Rotation [α]20/D (°) | +4.0 to +6.5 (C=1, MeOH) | [2] |
Optical Activity | Dextrorotatory | [2] |
Stereogenic Centers | 1 (at α-carbon) | [1] |
Chirality | Chiral | [1] [2] |
The enantiomeric purity of Boc-3,4-difluoro-L-phenylalanine represents a critical quality parameter for its applications in synthetic chemistry and pharmaceutical research [2] [9]. Commercial preparations typically exhibit high enantiomeric excess values, with purity specifications commonly exceeding 95 percent as determined by high-performance liquid chromatography methods [2] [7].
Analytical methodologies for enantiomeric purity assessment employ chiral stationary phases that enable separation of the L and D enantiomers [2]. The resolution is typically achieved through interactions between the chiral selector and the stereogenic center of the analyte [9]. Specific rotation measurements serve as a complementary analytical technique for confirming enantiomeric purity, as deviations from expected values may indicate the presence of the opposite enantiomer [2].
The dicyclohexylammonium salt derivative of Boc-3,4-difluoro-L-phenylalanine demonstrates enhanced crystallization properties that facilitate enantiomeric purification processes [9]. This salt form exhibits a specific rotation of +29 ± 2 degrees when measured at 20 degrees Celsius in methanol at a concentration of 1 gram per 100 milliliters [9]. The formation of diastereomeric salts provides an effective method for achieving high enantiomeric purity through fractional crystallization procedures [9] [10].
The thermal properties of Boc-3,4-difluoro-L-phenylalanine reflect the combined influences of intermolecular hydrogen bonding, crystal packing arrangements, and molecular structure [2] [5]. The compound exhibits a melting point range of 83 to 105 degrees Celsius, with variations depending on the specific crystalline form and purity of the material [2] [5]. Commercial samples typically demonstrate melting points within the range of 95 to 105 degrees Celsius [5].
Thermal analysis reveals that the compound maintains structural integrity up to its melting point, with decomposition occurring at significantly higher temperatures [5]. Predicted boiling point calculations suggest a value of 430.4 ± 45.0 degrees Celsius under standard atmospheric pressure conditions [5]. The relatively high thermal stability can be attributed to the aromatic character of the phenyl ring system and the presence of strong intermolecular interactions [31] [33].
The fluorine substituents contribute to enhanced thermal stability compared to non-fluorinated analogs [31] [33]. Fluorinated amino acid derivatives generally demonstrate improved resistance to thermal decomposition due to the strength of carbon-fluorine bonds and the electronic effects of fluorine substitution [31] [33]. The tert-butoxycarbonyl protecting group may undergo thermal decomposition at elevated temperatures, typically releasing isobutylene and carbon dioxide [34].
The solubility characteristics of Boc-3,4-difluoro-L-phenylalanine are influenced by the polar and nonpolar regions within its molecular structure [2] [5]. The compound demonstrates limited solubility in water due to the hydrophobic nature of the fluorinated aromatic ring and the bulky tert-butoxycarbonyl group [2] [5]. However, it exhibits enhanced solubility in organic solvents, particularly those capable of hydrogen bonding interactions [2] [5].
Methanol serves as a suitable solvent for the compound, with solubility described as slight but sufficient for analytical and synthetic applications [2] [5]. The hydroxyl group of methanol can engage in hydrogen bonding interactions with both the carboxylic acid and the carbamate functionalities of the molecule [2]. Other alcoholic solvents likely demonstrate similar solubility patterns based on their ability to form hydrogen bonds .
The presence of fluorine atoms on the aromatic ring contributes to altered solvation behavior compared to non-fluorinated phenylalanine derivatives [31]. Fluorinated compounds often exhibit unique solubility profiles due to the fluorous effect, which can lead to preferential dissolution in fluorinated solvents [31]. The tert-butoxycarbonyl protecting group enhances solubility in less polar organic solvents by reducing the overall polarity of the molecule [2] .
The crystal structure of Boc-3,4-difluoro-L-phenylalanine exhibits characteristic features common to protected amino acid derivatives [27] [28]. While specific crystallographic data for this exact compound are limited in the literature, related fluorinated phenylalanine derivatives provide insights into expected structural parameters [28] [30]. The crystal packing typically involves hydrogen bonding networks formed by the carboxylic acid groups and carbamate functionalities [27] [28].
Fluorinated phenylalanine derivatives generally crystallize in space groups that accommodate the specific geometric requirements of the fluorine substituents [28] [30]. The 3,4-difluoro substitution pattern creates distinct electronic and steric environments that influence intermolecular interactions in the solid state [28] [30]. The crystal structures often exhibit bilayer arrangements with hydrophobic and hydrophilic regions segregated within the lattice [30].
The predicted density of Boc-3,4-difluoro-L-phenylalanine is 1.270 ± 0.06 grams per cubic centimeter based on molecular modeling calculations [5]. This value reflects the contribution of the fluorine atoms, which possess higher atomic weight compared to hydrogen, and the overall molecular packing efficiency [5]. The crystal structure parameters are expected to show similarities to other N-protected fluorinated amino acids reported in the crystallographic literature [27] [28] [30].
Property | Value | Source |
---|---|---|
Physical State | Solid | [2] |
Appearance | White to Light yellow powder/crystal | [2] [5] |
Melting Point (°C) | 83-105 | [2] [5] |
Boiling Point (°C) | 430.4±45.0 (Predicted) | [5] |
Density (g/cm³) | 1.270±0.06 (Predicted) | [5] |
Solubility | Slightly soluble in methanol | [2] [5] |
Storage Temperature | Room temperature (<15°C recommended) | [2] |
The nuclear magnetic resonance spectroscopic properties of Boc-3,4-difluoro-L-phenylalanine provide detailed structural information through analysis of proton, carbon-13, and fluorine-19 nuclear environments [19] [22] [24]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals arising from distinct molecular regions including the aromatic ring system, the aliphatic backbone, and the tert-butoxycarbonyl protecting group [19] [22] [24].
The aromatic proton signals appear in the downfield region of the spectrum, typically between 7.0 and 7.5 parts per million [22] [24]. The fluorine substitution pattern at the 3 and 4 positions creates a specific coupling pattern that aids in structural identification [24] [26]. The single proton at the 2-position of the phenyl ring appears as a multiplet due to coupling with adjacent fluorine atoms [24]. The proton at the 5-position shows different coupling characteristics compared to the 6-position proton [24].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about all carbon environments within the molecule [19] [22] [26]. The carbonyl carbon of the carboxylic acid group appears between 170 and 175 parts per million, while the carbamate carbonyl carbon resonates slightly upfield around 155 to 160 parts per million [19] [26]. The aromatic carbon atoms exhibit signals between 110 and 140 parts per million, with fluorine-bearing carbons showing characteristic splitting patterns due to carbon-fluorine coupling [26].
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting the fluorine environments within the 3,4-difluorophenyl system [21] [24] [26]. The two fluorine atoms are magnetically non-equivalent due to their different positions on the aromatic ring [24] [26]. The chemical shifts of these fluorine signals are highly sensitive to the electronic environment and can provide valuable information about molecular conformation and intermolecular interactions [24] [26].
Mass spectrometric analysis of Boc-3,4-difluoro-L-phenylalanine employs electrospray ionization techniques to generate protonated molecular ions for structural characterization [1] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 302.29, corresponding to the protonated molecule [M+H]+ [1] [20]. This technique provides confirmation of molecular weight and enables detailed fragmentation analysis [19] [20].
Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that support structural identification [19] [20] [25]. The loss of the tert-butoxycarbonyl group represents a common fragmentation pathway, resulting in fragments corresponding to the deprotected amino acid [20] [25]. The fluorinated aromatic ring system typically remains intact during low-energy collision-induced dissociation, maintaining the characteristic isotope pattern associated with fluorine atoms [25].
Higher-energy fragmentation conditions can induce cleavage of the aromatic ring system, generating fragments that provide information about the substitution pattern [20] [25]. The presence of two fluorine atoms creates distinctive isotope patterns in the mass spectrum that aid in structural confirmation [25]. Advanced mass spectrometric techniques such as electron-transfer dissociation and higher-energy collisional dissociation provide complementary fragmentation information for comprehensive structural analysis [20].
Infrared spectroscopy of Boc-3,4-difluoro-L-phenylalanine reveals characteristic absorption bands arising from various functional groups within the molecule [21] [22] [23]. The carbonyl stretching vibrations appear as distinct bands in the 1600 to 1700 wavenumber region, with the carboxylic acid carbonyl typically appearing at higher frequency compared to the carbamate carbonyl [21] [22]. The amide bands associated with the carbamate functionality provide additional structural information [22] [23].
The carbon-fluorine stretching vibrations manifest as strong absorption bands in the 1000 to 1300 wavenumber region [21] [22]. These bands are particularly useful for confirming the presence and position of fluorine substituents on the aromatic ring [22] [23]. The 3,4-difluoro substitution pattern generates a characteristic fingerprint in this spectral region that distinguishes it from other fluorination patterns [22] [23].
Raman spectroscopy provides complementary vibrational information, particularly for aromatic ring breathing modes and symmetric stretching vibrations [22] [23]. The aromatic ring breathing vibrations typically appear between 1000 and 1600 wavenumbers and are sensitive to the electronic effects of fluorine substitution [22] [23]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization of the molecular structure [22] [23].
Spectroscopic Method | Key Features | Reference Range/Values | Source |
---|---|---|---|
1H NMR | Aromatic CH, Boc tert-butyl groups, phenyl ring protons | 7.0-7.5 ppm (aromatic), 1.4 ppm (t-Bu) | [19] [22] [24] |
13C NMR | Carbonyl carbon, aromatic carbons, aliphatic carbons | 155-170 ppm (C=O), 110-140 ppm (aromatic) | [19] [22] [26] |
19F NMR | Two fluorine environments from 3,4-difluorophenyl group | Chemical shift depends on electronic environment | [21] [24] [26] |
Mass Spectrometry (ESI+) | [M+H]⁺ ion, characteristic fragmentation patterns | m/z 302.29 (molecular ion) | [1] [19] [20] |
IR Spectroscopy | Amide I, II bands; C-F stretches; aromatic C=C stretches | 1600-1700 cm⁻¹ (amide), 1000-1300 cm⁻¹ (C-F) | [21] [22] [23] |
Raman Spectroscopy | Aromatic ring breathing modes, C-F vibrational bands | 1000-1600 cm⁻¹ (aromatic modes) | [22] [23] |